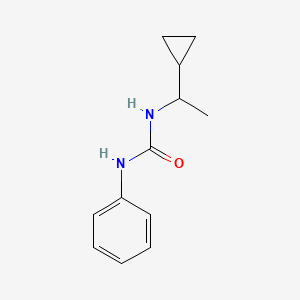![molecular formula C7H18Cl2N2O B13583015 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2ClH. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and solubility in water and ethanol, making it a versatile reagent in organic synthesis and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride typically involves the reaction of 2-propanone with pyrrolidine. The reaction proceeds through a substitution mechanism, where the pyrrolidine ring is introduced to the propanone molecule. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
- 2-amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This gives it distinct chemical properties and biological activities compared to other similar compounds. Its stability and solubility also make it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C7H18Cl2N2O |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(5-10)9-3-2-7(8)4-9;;/h6-7,10H,2-5,8H2,1H3;2*1H/t6?,7-;;/m1../s1 |
InChI-Schlüssel |
PIFLCVGINGCJOI-OLPCIWAPSA-N |
Isomerische SMILES |
CC(CO)N1CC[C@H](C1)N.Cl.Cl |
Kanonische SMILES |
CC(CO)N1CCC(C1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)


![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)




![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)


